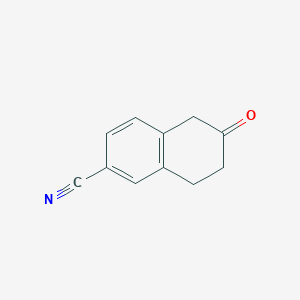

6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

Cat. No. B160375

Key on ui cas rn:

136081-50-0

M. Wt: 171.19 g/mol

InChI Key: VFYXRPRIMUJTPO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07902191B2

Procedure details

See also generally Org. Prep. Proced. Int. Vol. 32, No. 1, 2000, p. 88. Charged 50 mL round bottom flask with copper(I) cyanide (1.34 g., 0.0150 moles, 1.12 eq.), 6-bromo-2-tetraline (3.0 g., 1.33 mmoles, 1.0 eq.) and 13 mL N-methylpyrrolidinone. Heated for 5 hours at 180-200° C. Allowed reaction mixture to stir at room temperature over the weekend. Transferred reaction mixture to 250 mL 3-necked, round bottomed flask fitted with a mechanical stirrer, a condenser, and an addition funnel. Added 6.0 g. Celite® and heated with stirring to 80° C. Added 70 mL water and 90 mL ethyl acetate to hot stirring reaction mixture. Turned off heat and allowed to cool overnight with stirring. The next day, filtered the reaction mixture through a Celite® pad. Partitioned off water layer from filtered reaction mixture. Washed ethyl acetate layer with water once, then washed with a 50:50 mixture of brine and water twice. Dripped organic layer through sodium sulfate to dry and removed solvents under reduced pressure to obtain 2.67 g. of light brown solid. Purified crude material via Biotage FLASH 40 L® cartridge (175 g. of silica gel) using an ethylacetate:hexane stepwise gradient. Obtained 1.77 g. (yield=78%). Product was not completely pure, but used it as is in the next reaction. H-NMR (CDCL3): 7.55 (1H, s), 7.53 (1H, d), 3.64 (2H, s), 3.12 (1H, t, J=7 Hz), 2.58 (1H, t, J=7 Hz.

Name

copper(I) cyanide

Quantity

1.34 g

Type

reactant

Reaction Step One

[Compound]

Name

6-bromo-2-tetraline

Quantity

3 g

Type

reactant

Reaction Step One

Yield

78%

Identifiers

|

REACTION_CXSMILES

|

[Cu][C:2]#[N:3].CN1[CH2:9][CH2:8][CH2:7][C:6]1=[O:10].O.C(O[CH2:16][CH3:17])(=O)C>>[O:10]=[C:6]1[CH2:17][CH2:16][C:9]2[CH:9]=[C:8]([C:2]#[N:3])[CH:7]=[CH:6][C:8]=2[CH2:7]1

|

Inputs

Step One

|

Name

|

copper(I) cyanide

|

|

Quantity

|

1.34 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cu]C#N

|

[Compound]

|

Name

|

6-bromo-2-tetraline

|

|

Quantity

|

3 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

13 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN1C(CCC1)=O

|

Step Two

|

Name

|

|

|

Quantity

|

70 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

90 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

190 (± 10) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Allowed reaction mixture to stir at room temperature over the weekend

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Transferred reaction mixture to 250 mL 3-necked, round bottomed flask fitted with a mechanical stirrer, a condenser, and an addition funnel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Added 6.0 g

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Celite® and heated

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring to 80° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to hot stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Turned off heat

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool overnight

|

|

Duration

|

8 (± 8) h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The next day, filtered the reaction mixture through a Celite® pad

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Partitioned off water layer

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

from filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction mixture

|

WASH

|

Type

|

WASH

|

|

Details

|

Washed ethyl acetate layer with water once, then washed with a 50:50 mixture of brine and water twice

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

Dripped organic layer through sodium sulfate to dry

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removed solvents under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain 2.67 g

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purified crude material via Biotage FLASH 40 L® cartridge (175 g. of silica gel)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Obtained 1.77 g

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

as is in the next reaction

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

O=C1CC=2C=CC(=CC2CC1)C#N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 78% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |